molecular formula C15H21NO2 B2922722 N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide CAS No. 1234921-25-5

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide

Cat. No. B2922722
CAS RN: 1234921-25-5
M. Wt: 247.338
InChI Key: DUZMMPVWQJSCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide, commonly known as HOCPCA, is a potent and selective agonist of the G protein-coupled receptor GPR35. This receptor is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system, and has been implicated in several physiological and pathological processes.

Mechanism of Action

HOCPCA acts as an agonist of GPR35, which is a G protein-coupled receptor that signals through the Gαq/11 pathway. Upon activation by HOCPCA, GPR35 stimulates the production of inositol phosphate and calcium release, leading to downstream signaling events such as activation of protein kinase C and mitogen-activated protein kinase. The exact physiological consequences of GPR35 activation are still being elucidated, but it is thought to play a role in regulating immune function, gastrointestinal motility, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOCPCA are largely dependent on the tissue and cell type being studied. In the gut, HOCPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. In cancer cells, HOCPCA has been reported to induce apoptosis and inhibit cell proliferation. In the central nervous system, HOCPCA has been shown to modulate pain perception by acting on both spinal and supraspinal pathways. Overall, HOCPCA appears to have a diverse range of effects that are likely mediated by GPR35 signaling.

Advantages and Limitations for Lab Experiments

One advantage of using HOCPCA in lab experiments is its selectivity for GPR35, which allows for more specific investigation of this receptor's function. However, a limitation of HOCPCA is its relatively low potency compared to other GPR35 agonists, which may require higher concentrations for effective activation. In addition, the synthesis of HOCPCA is relatively complex and low-yielding, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on HOCPCA and GPR35. One area of interest is the role of GPR35 in the immune system, particularly in the context of inflammatory bowel disease and other gut disorders. Another potential direction is the investigation of GPR35 as a therapeutic target in cancer, either alone or in combination with other treatments. Finally, further studies are needed to fully elucidate the physiological consequences of GPR35 activation and to identify potential downstream targets for drug development.

Synthesis Methods

The synthesis of HOCPCA involves several steps, starting from the commercially available 2,5-dimethylbenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-hydroxycyclopentylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium aluminum hydride to reduce the ester to the corresponding alcohol, which is then transformed into the final product by reaction with phosgene and a tertiary amine such as N-methylmorpholine. The overall yield of this process is around 30%.

Scientific Research Applications

HOCPCA has been used extensively in scientific research to investigate the role of GPR35 in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory effects in the gut, where GPR35 is highly expressed in immune cells. HOCPCA has also been studied for its potential as a therapeutic target in cancer, as GPR35 is upregulated in several types of tumors. In addition, HOCPCA has been used to investigate the role of GPR35 in the central nervous system, where it has been implicated in pain modulation and neuroprotection.

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMMPVWQJSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.